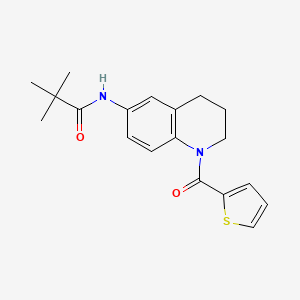

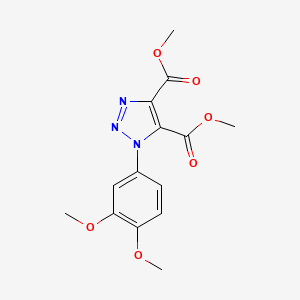

![molecular formula C18H22N2O5S2 B3014829 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899999-47-4](/img/structure/B3014829.png)

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as compound 1, is a novel polyheterocyclic compound. It features a complex structure comprising a benzo[b][1,4]dioxine core, a morpholino group, and a thiophene moiety. The compound’s chemical formula is C{20}H~{21}N~{3}O~{4}S~{2}~ .

Synthesis Analysis

Compound 1 is synthesized via a one-pot process that involves an Ugi-Zhu three-component reaction coupled with a cascade of aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. The reaction employs toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating. This optimized approach significantly enhances the overall yield (up to 73%) while reducing the reaction time to less than one hour .

Molecular Structure Analysis

- Sulfonamide group : Positioned at the 6-position of the benzo[b][1,4]dioxine ring, imparting additional functionality .

Physical And Chemical Properties Analysis

科学的研究の応用

Enzyme Inhibitory Activity

- The compounds synthesized with the benzodioxane moiety, including derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides, were found to be good inhibitors of the lipoxygenase enzyme but only moderate inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some of these compounds also exhibited antibacterial properties, providing a potential avenue for pharmaceutical applications (Irshad et al., 2016).

Antibacterial and Antioxidant Agents

- A study on the synthesis and characterization of novel thiosemicarbazones, including 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide, demonstrated excellent inhibition potency against Gram-positive pathogens and also possessed antioxidant activity. This indicates the potential for these compounds in therapeutic applications, especially as antibacterial and antioxidant agents (Karaküçük-Iyidoğan et al., 2014).

Antimicrobial and Antiproliferative Activity

- Sulfonamides have been recognized for their ability to form effective antiproliferative agents. A study on N-ethyl-N-methylbenzenesulfonamide derivatives revealed significant cytotoxic activity against human cell lines, as well as potent antimicrobial activity. Molecular docking studies suggested these compounds act as inhibitors against DHFR enzyme active sites, pointing to their potential in medical treatments (Abd El-Gilil, 2019).

Quantum Chemical and Biological Studies

- Computational quantum chemical studies on Uracil-5-Tertiary Sulfonamides, including derivatives like “5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H, 3H)-dione”, were conducted. The studies involved NMR, FT-Raman, FT-IR, and UV-Vis spectral chemical data calculations, and the results contributed to understanding the properties of these compounds, such as hyperpolarizability and HOMO-LUMO limits. This research plays a crucial role in the exploration of the medicinal properties of these sulfonamides (Gaurav & Krishna, 2021).

特性

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c21-27(22,14-3-4-16-17(12-14)25-10-9-24-16)19-13-15(18-2-1-11-26-18)20-5-7-23-8-6-20/h1-4,11-12,15,19H,5-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLXSHWNDQLBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

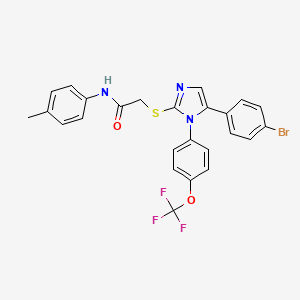

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3014746.png)

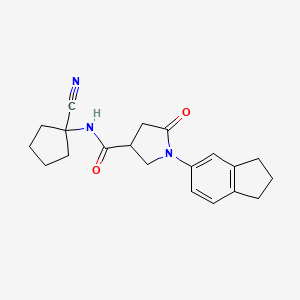

![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)

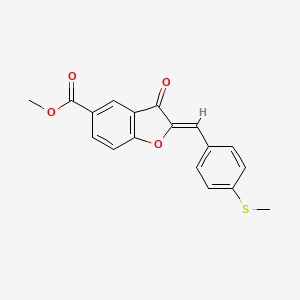

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)

![N-(4-methoxybenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014759.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)